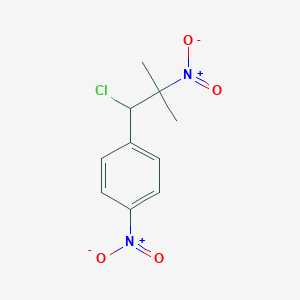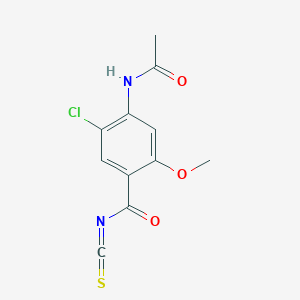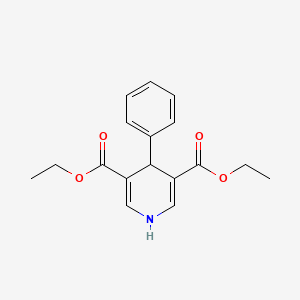
1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide is a heterocyclic compound that contains a phosphorus atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst to form the phosphole ring, followed by oxidation to introduce the oxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include various substituted phospholes, phosphine oxides, and other derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: Another heterocyclic compound with similar structural features.
3-Methyl-1-phenyl-2-phospholene 1-oxide: A related phosphole oxide with different substituents.
Uniqueness
1H-Phosphole, 2,5-dihydro-1,3,4-triphenyl-, 1-oxide is unique due to its specific arrangement of phenyl groups and the presence of the phosphorus atom in the ring structure
Properties
CAS No. |
55781-96-9 |
|---|---|
Molecular Formula |
C22H19OP |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,3,4-triphenyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C22H19OP/c23-24(20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)22(17-24)19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI Key |
CCXUBCVYLGGAMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CP1(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



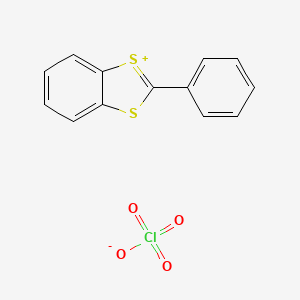
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
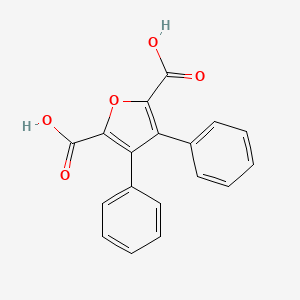
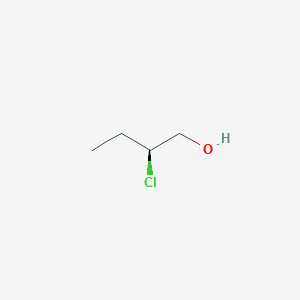
![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)
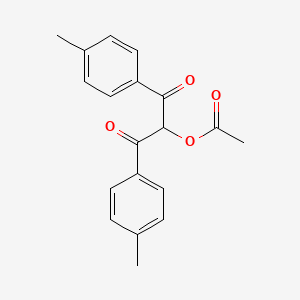
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
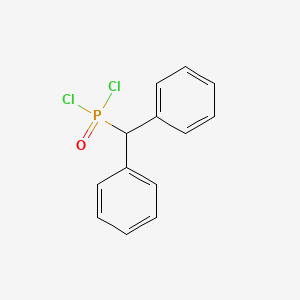

![Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-](/img/structure/B14638256.png)
